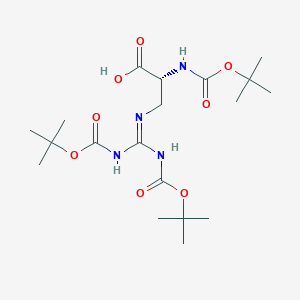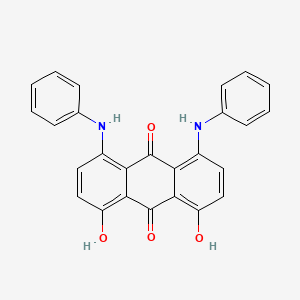
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone is an organic compound with the chemical formula C26H18N2O4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound is characterized by the presence of two hydroxy groups and two phenylamino groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
Métodos De Preparación
The synthesis of 1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Nitration: Anthraquinone undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Phenylation: The amino groups are further reacted with phenylamine (aniline) to introduce phenylamino groups.
Hydroxylation: Finally, hydroxyl groups are introduced at the desired positions through hydroxylation reactions using reagents like sodium hydroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The phenylamino groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes and proteins.
Industry: It is used in the production of high-performance materials and coatings due to its stability and color properties.
Mecanismo De Acción
The mechanism of action of 1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone involves its interaction with molecular targets such as enzymes and proteins. For example, it has been identified as a potential inhibitor of phosphopantetheine adenylyltransferase (PPAT), an enzyme involved in bacterial metabolism . The compound binds to the nucleotide-binding site of PPAT, disrupting its function and exhibiting antibacterial activity .
Comparación Con Compuestos Similares
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone can be compared with other anthraquinone derivatives such as:
1,5-Dihydroxy-4-nitro-8-(phenylamino)anthraquinone: This compound has similar structural features but includes a nitro group, which affects its chemical reactivity and applications.
1,8-Dihydroxy-4,5-dinitroanthraquinone: This derivative has nitro groups instead of phenylamino groups, leading to different biological activities and uses.
Propiedades
Número CAS |
71873-61-5 |
|---|---|
Fórmula molecular |
C26H18N2O4 |
Peso molecular |
422.4 g/mol |
Nombre IUPAC |
1,8-dianilino-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O4/c29-19-13-11-17(27-15-7-3-1-4-8-15)21-23(19)26(32)24-20(30)14-12-18(22(24)25(21)31)28-16-9-5-2-6-10-16/h1-14,27-30H |
Clave InChI |
NILBWBQAUNENGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)NC5=CC=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


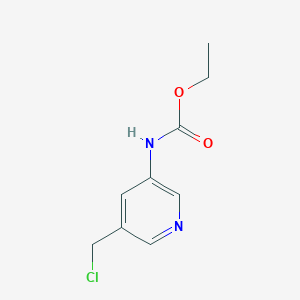

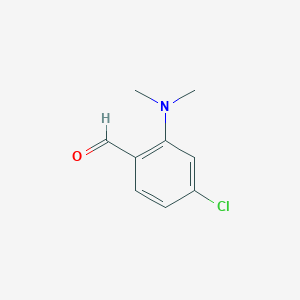
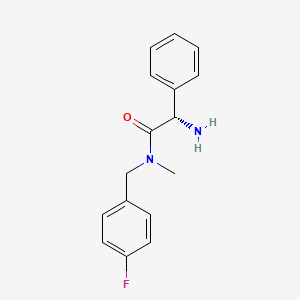
![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)

![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
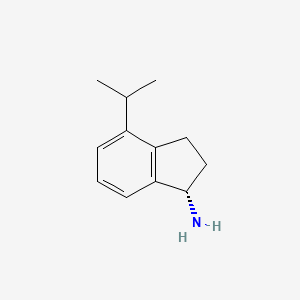
![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B13136631.png)
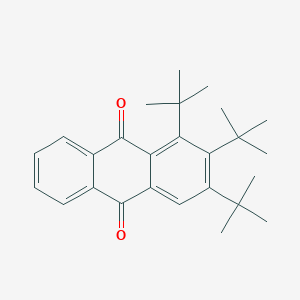

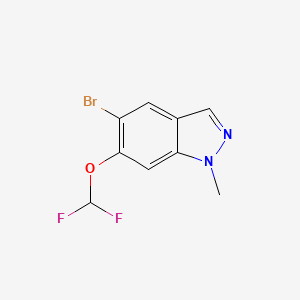
![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
